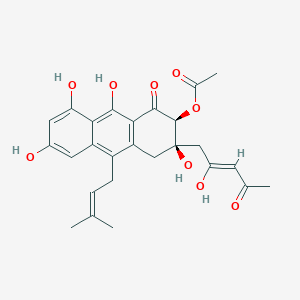

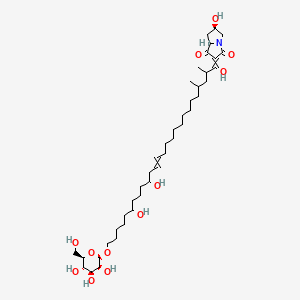

Burnettramic acid A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

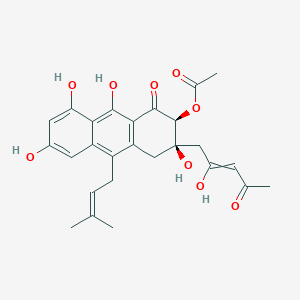

L'acide Burnettramique A est un composé antibiotique récemment découvert, identifié à partir des co-cultures de deux souches marines d'Aspergillus . Ce composé a montré une activité antifongique puissante et fait partie d'un groupe plus large de composés apparentés, y compris les acides Burnettramiques C-E .

Méthodes De Préparation

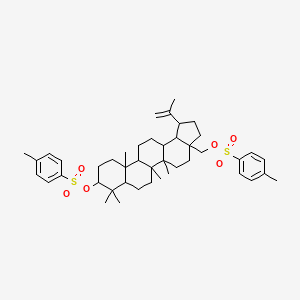

Voies de synthèse et conditions de réaction : La synthèse de l'acide Burnettramique A implique une séquence complexe de réactions. La synthèse totale énantiosélective de son aglycone a été réalisée par une séquence de 14 étapes à partir d'un acide carboxylique connu . Les étapes clés incluent l'alkylation asymétrique, le couplage d'un intermédiaire acétylurique avec de l'épichlorhydrine (S) pour fournir un époxyde acétylénique, et la réduction de Birch pour la désulfonylation, la semi-réduction de la triple liaison et la débenzylation .

Méthodes de production industrielle : La production industrielle de l'acide Burnettramique A est encore en phase de recherche, avec des efforts axés sur la biosynthèse hétérologue. La génomique comparative a identifié le cluster de gènes hybride PKS-NRPS responsable de sa production, qui a été vérifié par reconstitution de la voie hétérologue dans Aspergillus nidulans .

Analyse Des Réactions Chimiques

Types de réactions : L'acide Burnettramique A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La chaîne polykétide des aglycones intermédiaires de l'acide Burnettramique subit de multiples hydroxylations oxygénées par le cytochrome P450 BuaG, suivie d'une mannosyltransférase catalysée par BuaB .

Réactifs et conditions courants :

Oxydation : Les enzymes du cytochrome P450 sont couramment utilisées pour les réactions d'hydroxylation.

Réduction : La réduction de Birch est utilisée pour la désulfonylation et la semi-réduction des triples liaisons.

Substitution : Les enzymes mannosyltransférases facilitent la mannosylation de l'aglycone.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent l'acide Burnettramique A entièrement hydroxylé et mannosylé, ainsi que ses intermédiaires .

4. Applications de la recherche scientifique

L'acide Burnettramique A a un potentiel significatif dans divers domaines de la recherche scientifique :

Chimie : Sa structure unique et sa voie biosynthétique offrent des informations sur la synthèse hybride polykétide-peptide.

5. Mécanisme d'action

L'acide Burnettramique A exerce ses effets par le biais de multiples hydroxylations de sa chaîne polykétide, médiées par les enzymes du cytochrome P450 . Le produit final, l'acide Burnettramique A, est généré par mannosylation par des enzymes mannosyltransférases . Ces modifications améliorent l'activité antifongique du composé en ciblant les membranes cellulaires fongiques et en perturbant leur intégrité .

Applications De Recherche Scientifique

Burnettramic Acid A has significant potential in various scientific research fields:

Chemistry: Its unique structure and biosynthetic pathway provide insights into polyketide-peptide hybrid synthesis.

Mécanisme D'action

Burnettramic Acid A exerts its effects through multiple hydroxylations of its polyketide chain, mediated by cytochrome P450 enzymes . The final product, this compound, is generated through mannosylation by mannosyltransferase enzymes . These modifications enhance the compound’s antifungal activity by targeting fungal cell membranes and disrupting their integrity .

Comparaison Avec Des Composés Similaires

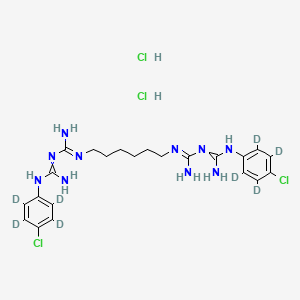

L'acide Burnettramique A est unique parmi les composés similaires en raison de sa structure bolaamphiphiles et de son activité antifongique puissante. Les composés similaires comprennent :

Acides Burnettramiques C-E : Ces congénères partagent une structure similaire, mais diffèrent par leurs groupes fonctionnels spécifiques et leur puissance antifongique.

Lovastatine : Un agent hypocholestérolémiant produit par des espèces d'Aspergillus, qui présente également une activité antifongique.

Fusarieline A : Un composé antifongique et antiangiogénique avec une structure polykétide similaire à celle de l'acide Burnettramique A.

L'acide Burnettramique A se démarque par sa voie biosynthétique unique et la combinaison d'éléments polykétide et peptidiques, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Propriétés

Formule moléculaire |

C41H71NO12 |

|---|---|

Poids moléculaire |

770.0 g/mol |

Nom IUPAC |

(6R,8S)-6-hydroxy-2-[1,17,21-trihydroxy-2,4-dimethyl-26-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexacos-14-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione |

InChI |

InChI=1S/C41H71NO12/c1-27(23-28(2)35(47)34-36(48)32-24-31(46)25-42(32)40(34)52)17-12-9-7-5-3-4-6-8-10-13-18-29(44)20-16-21-30(45)19-14-11-15-22-53-41-39(51)38(50)37(49)33(26-43)54-41/h10,13,27-33,37-39,41,43-47,49-51H,3-9,11-12,14-26H2,1-2H3/t27?,28?,29?,30?,31-,32+,33-,37-,38+,39+,41-/m1/s1 |

Clé InChI |

MGYSOSIDALEBDU-CACRZAOGSA-N |

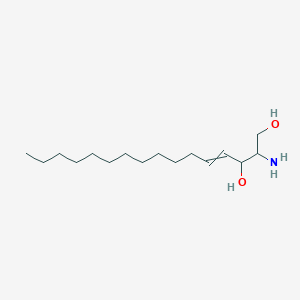

SMILES isomérique |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)[C@@H]3C[C@H](CN3C2=O)O)O |

SMILES canonique |

CC(CCCCCCCCCC=CCC(CCCC(CCCCCOC1C(C(C(C(O1)CO)O)O)O)O)O)CC(C)C(=C2C(=O)C3CC(CN3C2=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,3R,4R,5R,6S,7S,8R,10S,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10821998.png)

![(12S,13S)-12,13-diacetyl-9,16-dihydroxy-5,10,15,20-tetramethoxyhexacyclo[12.8.0.02,11.03,8.04,21.017,22]docosa-1(14),2(11),3(8),4(21),5,9,15,17(22),19-nonaene-7,18-dione](/img/structure/B10822020.png)

![9-[hydroxy-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B10822028.png)